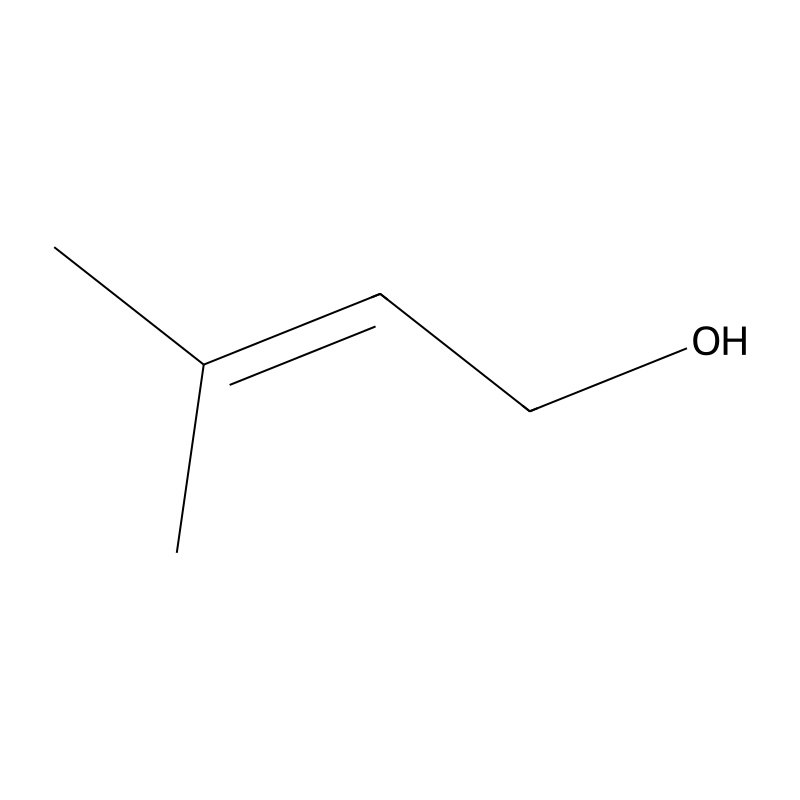3-Methyl-2-buten-1-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water; soluble in fats
soluble (in ethanol)
Synonyms
Canonical SMILES
Chemical Properties and Reactivity
3-Methyl-2-buten-1-ol, also known as prenol, is a five-carbon alkenyl alcohol with the chemical formula C5H10O. It is a colorless liquid with a characteristic odor and is a member of the class of organic compounds known as prenols []. Prenols are important building blocks for many natural products, including terpenes, steroids, and chlorophyll [].
-Methyl-2-buten-1-ol has several key chemical properties that make it useful for scientific research:
- Reactivity: It possesses a reactive double bond and a hydroxyl group, allowing it to participate in various chemical reactions, including condensations, additions, and oxidations [].
- Solubility: It is soluble in both water and organic solvents, making it versatile for use in different reaction conditions [].
These properties make 3-Methyl-2-buten-1-ol a valuable reagent in various scientific research applications.
Applications in Organic Synthesis
One of the primary applications of 3-Methyl-2-buten-1-ol in scientific research is as a starting material for the synthesis of complex organic molecules.
- Prenylation: Prenylation is the process of adding a prenol unit (like 3-Methyl-2-buten-1-ol) to another molecule. This modification can significantly alter the biological properties of the molecule, and 3-Methyl-2-buten-1-ol is commonly used for this purpose [].
- Asymmetric synthesis: The presence of a chiral center allows 3-Methyl-2-buten-1-ol to be used in asymmetric synthesis, where the desired product is formed with a specific enantiomeric configuration [].
Other Research Applications
Beyond organic synthesis, 3-Methyl-2-buten-1-ol finds applications in other areas of scientific research:
- Biomarker discovery: 3-Methyl-2-buten-1-ol is found in various biological samples and can be used as a biomarker for certain diseases or physiological conditions [].
- Material science: Research explores the potential of 3-Methyl-2-buten-1-ol in the development of new materials with desirable properties, such as polymers and drug delivery systems [].
3-Methyl-2-buten-1-ol, also known as prenol, is a clear, colorless liquid with a fruity odor. It is classified as a natural alcohol and is one of the simplest terpenoids, with the molecular formula and a molecular weight of approximately 86.13 g/mol. The compound has a boiling point of 140 °C and a melting point of approximately 43.52 °C. It is soluble in water (170 g/L at 20 °C) and miscible with common organic solvents .
The compound can be synthesized from isoprene through hydration or by rearranging 3-methyl-3-buten-1-ol. It has applications in perfumery and as a reagent in organic synthesis, particularly for the protection of carboxylic acids as their prenyl esters .
Note:
- This analysis focuses on the scientific research aspects of prenol.
- Information regarding the mechanism of action is not available within the scope of scientific research on prenol itself.
- Reactivity with Nitrosocarbonyl Compounds: It reacts with nitrosocarbonyl benzene to yield 5-hydroxy-isoxazolidines, showcasing its utility in synthetic organic chemistry .
- Synthesis of Esters: The compound is used to form prenyl esters from carboxylic acids, which are important intermediates in various chemical syntheses .
- Asymmetric Total Syntheses: It has been employed in asymmetric total syntheses, including the production of umbelactones via Sharpless asymmetric epoxidation .
Several methods exist for synthesizing 3-methyl-2-buten-1-ol:
- Hydration of Isoprene: This method involves the addition of water to isoprene in the presence of an acid catalyst.
- Isomerization of Isoprenol: Isoprenol can be converted into 3-methyl-2-buten-1-ol through isomerization reactions.
- Industrial Production: Major manufacturers produce prenol via the reaction of formaldehyde with isobutene, followed by isomerization .
3-Methyl-2-buten-1-ol finds applications in various fields:
- Perfumery: Its fruity odor makes it a valuable ingredient in fragrance formulations.
- Organic Synthesis: It serves as a reagent for protecting carboxylic acids and plays a role in asymmetric synthesis reactions.
- Food Industry: The compound is recognized for its flavoring properties and is sometimes added to food products .
Several compounds share structural similarities with 3-methyl-2-buten-1-ol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isoprenol | C₅H₁₀O | Terminal double bond; used in similar synthetic pathways. |
| Geraniol | C₁₀H₁₈O | Contains two double bonds; known for its floral aroma. |
| Farnesol | C₁₅H₂₄O | Longer carbon chain; used in fragrances and cosmetics. |
| Linalool | C₁₀H₁₈O | Contains an additional hydroxyl group; widely used in perfumes. |
Uniqueness of 3-Methyl-2-buten-1-ol
What sets 3-methyl-2-buten-1-ol apart from these compounds is its simpler structure and specific reactivity profile that allows it to function effectively as a reagent for protecting carboxylic acids while also providing distinct fruity notes in fragrances. Its straightforward synthesis from readily available precursors further enhances its appeal in both industrial and laboratory settings .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Liquid; fresh, fruity, green, slight lavender aroma
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
140 °C
Flash Point
Heavy Atom Count
Vapor Density
Density
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1
0.844-0.852
LogP
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.34%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, Pa at 20 °C: 140
Pictograms



Flammable;Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Dates
Liu et al. Enantioselective construction of remote tertiary carbon-fluorine bonds. Nature Chemistry, doi: 10.1038/s41557-019-0289-7, published online 15 July 2019








